REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1.[C:21](=[O:28])([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[NH2:22].C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C(O)(C)C>[S:11]([N:8]1[C:5]2=[N:6][CH:7]=[C:2]([NH:22][C:21](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[N:3]=[C:4]2[CH:10]=[CH:9]1)([C:14]1[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=1)(=[O:13])=[O:12] |f:2.3.4,5.6.7|
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
|
BrC=1N=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
C(N)(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
35.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
catalyst
|
Smiles
|
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
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Name
|
|
Quantity
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90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
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heptanes
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Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for about 3 h under a positive pressure of argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with an over head stirrer
|
Type
|
CUSTOM
|
Details
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The solids were purged with argon for not less than 120 min
|
Type
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ADDITION
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Details
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2-methyl-butanol (240 mL) and 1,4-dioxane (60 mL) were charged to a separate 500 mL round bottom flask
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Type
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CUSTOM
|
Details
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purged with argon for not less than 60 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to about 40° C.
|
Type
|
ADDITION
|
Details
|
THF (100 mL) was added
|
Type
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FILTRATION
|
Details
|
filtered through a 2 inch pad of celite
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was split into 2 equal batches (about 200 mL)
|
Type
|
CUSTOM
|
Details
|
each of the batches were purified separately
|
Type
|
ADDITION
|
Details
|
Each batch was diluted with THF (250 mL)
|
Type
|
CUSTOM
|
Details
|
was transferred to a 1 L cylindrical flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
|
Type
|
ADDITION
|
Details
|
A solution of L-cysteine (0.76 g), potassium bicarbonate (1.52 g) and sodium chloride (0.76 g) in water (250 mL) was added to the above flask
|
Type
|
STIRRING
|
Details
|
to stir for about 2-4 h
|
Duration
|
3 (± 1) h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium chloride solution (100 mL)
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
Charcoal (0.76 g) was added to the flask
|
Type
|
STIRRING
|
Details
|
stirred for about 2-4 h
|
Duration
|
3 (± 1) h
|
Type
|
FILTRATION
|
Details
|
filtered through a 2 inch pad of celite
|
Type
|
WASH
|
Details
|
rinsed with THF (30 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at about 60° C.
|
Type
|
CUSTOM
|
Details
|
to obtain an oil/solid slurry
|
Type
|
ADDITION
|
Details
|
were added to the oil/solid slurry
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain light yellow colored solid
|
Type
|
TEMPERATURE
|
Details
|
heated to about 60° C.
|
Type
|
ADDITION
|
Details
|
mixed for about 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
solids were filtered off
|
Type
|
WASH
|
Details
|
rinsed with heptane (40 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at about 50° C
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(N2)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |